REACTION_CXSMILES
|
[C:1]([O:10][CH3:11])(=[O:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[NH2:4].C(N(CC)CC)C.[CH2:19]([N:22]=[C:23]=[O:24])[CH2:20][CH3:21]>C(Cl)Cl>[CH2:19]([NH:22][C:23]([NH:4][C:3]1[C:2](=[CH:8][CH:7]=[CH:6][CH:5]=1)[C:1]([O:10][CH3:11])=[O:9])=[O:24])[CH2:20][CH3:21]
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Name
|
|
Quantity
|
159 g
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Type
|
reactant
|
Smiles
|
C(C=1C(N)=CC=CC1)(=O)OC
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Name
|
|
Quantity
|
5 mL
|
Type
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reactant
|
Smiles
|
C(C)N(CC)CC
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Name
|
|
Quantity
|
134 g
|
Type
|
reactant
|
Smiles
|
C(CC)N=C=O
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Name
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petroleum ether
|
Quantity
|
700 mL
|
Type
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solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
|
Smiles
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C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
The mixture was cooled
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Type
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FILTRATION
|
Details
|
the precipitate was filtered off
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Type
|
WASH
|
Details
|
washed with a little cold petroleum ether
|
Type
|
CUSTOM
|
Details
|
dried under vacuum at room temperature
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)NC(=O)NC=1C(C(=O)OC)=CC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 236 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 94.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |